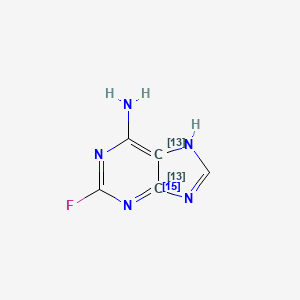
EthofumesateEthyl-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EthofumesateEthyl-d5 is a deuterated analog of ethofumesate, a selective herbicide used primarily for controlling grasses and broad-leaved weeds. This compound is characterized by the replacement of hydrogen atoms with deuterium, which can be useful in various scientific studies, particularly those involving metabolic and pharmacokinetic analyses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EthofumesateEthyl-d5 typically involves the deuteration of ethofumesate. This process can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a suitable catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
EthofumesateEthyl-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
EthofumesateEthyl-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in the investigation of herbicide resistance in plants and the study of plant physiology.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new herbicidal formulations and the study of environmental fate and transport of herbicides.
Mecanismo De Acción
The mechanism of action of EthofumesateEthyl-d5 involves the inhibition of key enzymes in the biosynthesis of essential amino acids in plants. This inhibition disrupts the normal growth and development of weeds, leading to their eventual death. The molecular targets include enzymes such as acetolactate synthase (ALS) and enolpyruvylshikimate-3-phosphate synthase (EPSPS), which are critical for the synthesis of branched-chain amino acids and aromatic amino acids, respectively.
Comparación Con Compuestos Similares
EthofumesateEthyl-d5 can be compared with other similar compounds, such as:
Ethofumesate: The non-deuterated analog, which has similar herbicidal properties but different metabolic and pharmacokinetic profiles.
Deuterated Herbicides: Other deuterated herbicides, such as deuterated glyphosate, which also exhibit altered metabolic pathways and improved stability.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in scientific research. The presence of deuterium can lead to differences in reaction rates, metabolic stability, and detection sensitivity, making it a valuable tool in various studies.
List of Similar Compounds
- Ethofumesate
- Deuterated glyphosate
- Deuterated atrazine
Propiedades
Fórmula molecular |
C13H18O5S |
|---|---|
Peso molecular |
291.38 g/mol |
Nombre IUPAC |
[3,3-dimethyl-2-(1,1,2,2,2-pentadeuterioethoxy)-2H-1-benzofuran-5-yl] methanesulfonate |
InChI |
InChI=1S/C13H18O5S/c1-5-16-12-13(2,3)10-8-9(18-19(4,14)15)6-7-11(10)17-12/h6-8,12H,5H2,1-4H3/i1D3,5D2 |
Clave InChI |
IRCMYGHHKLLGHV-RPIBLTHZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C |
SMILES canónico |
CCOC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


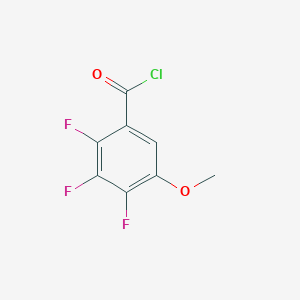
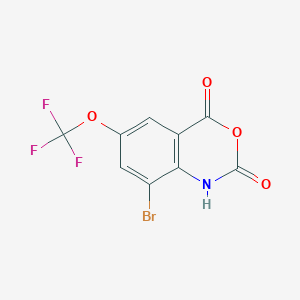
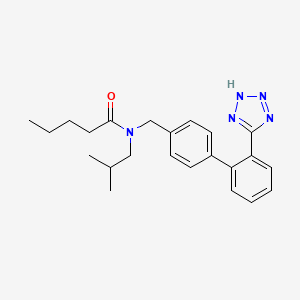
![N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid](/img/structure/B13439655.png)

amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B13439687.png)
![4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13439691.png)
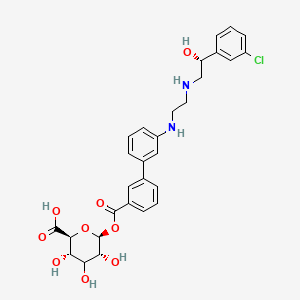
![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B13439705.png)
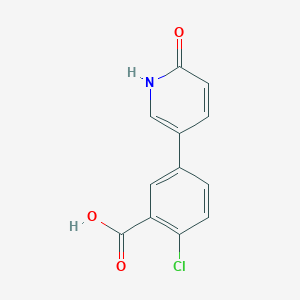
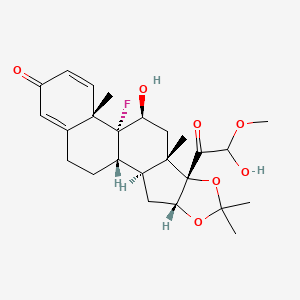
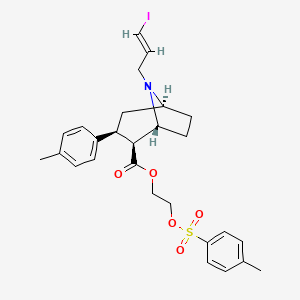
![[2-Amino-5-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)methyl]-3-thienyl](4-chlorophenyl)methanone](/img/structure/B13439735.png)
